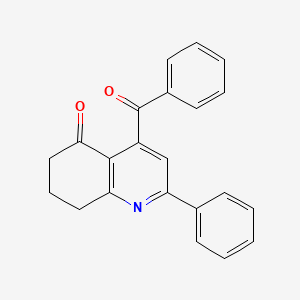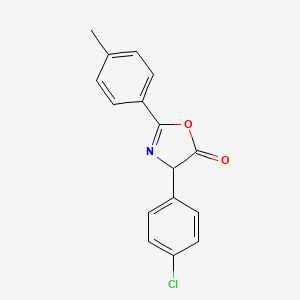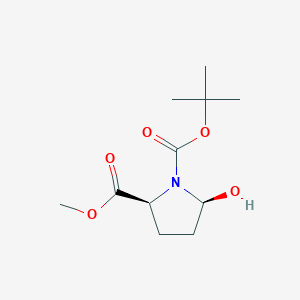![molecular formula C22H20CuN4O4-2 B12891636 Bis[D-tryptophanato(O,N)]copper(II)](/img/structure/B12891636.png)
Bis[D-tryptophanato(O,N)]copper(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[D-tryptophanato(O,N)]copper(II): is a coordination complex composed of copper ions (Cu²⁺) coordinated with two D-tryptophanato ligands. These ligands are derived from the amino acid tryptophan, which plays essential roles in protein synthesis and various biological processes.
Vorbereitungsmethoden
Synthetic Routes::
Direct Synthesis: Bis[D-tryptophanato(O,N)]copper(II) can be synthesized by reacting copper(II) salts (such as copper sulfate) with D-tryptophan in an aqueous or organic solvent.
Template Method: In this approach, a pre-formed copper(II) complex acts as a template for ligand coordination. D-tryptophan is then added to form the desired complex.
Solvents: Water, methanol, or other polar solvents.
Temperature: Typically at room temperature or slightly elevated.
pH: The pH of the reaction mixture influences the stability of the complex.
Industrial Production:: Industrial-scale production methods may involve modifications of the above synthetic routes to optimize yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Reactivity::
Oxidation-Reduction: Bis[D-tryptophanato(O,N)]copper(II) can undergo redox reactions, interconverting between Cu²⁺ and Cu³⁺ states.
Substitution: Ligand exchange reactions occur, where other ligands can replace the D-tryptophanato ligands.
Coordination: The complex can coordinate with additional ligands (e.g., water, ammonia).
Oxidation: Use oxidizing agents (e.g., hydrogen peroxide, oxygen).
Reduction: Employ reducing agents (e.g., hydrazine, sodium borohydride).
Substitution: Varying ligands (e.g., chloride, thiocyanate) under appropriate conditions.
Oxidation: Cu³⁺ complexes.
Substitution: New copper complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Bioinorganic Chemistry: Studying metal-ligand interactions and their impact on biological systems.
Medicine: Investigating potential therapeutic applications (e.g., antimicrobial properties, cancer treatment).
Catalysis: Bis[D-tryptophanato(O,N)]copper(II) may serve as a catalyst in organic transformations.
Wirkmechanismus
The exact mechanism remains an active area of research. it likely involves interactions with cellular proteins, enzymes, or DNA, influencing biological processes.
Vergleich Mit ähnlichen Verbindungen
Cu(II) Complexes: Compare with other copper(II) complexes (e.g., Cu(II) acetate, Cu(II) chloride).
Tryptophan Complexes: Highlight the unique features of Bis[D-tryptophanato(O,N)]copper(II) compared to other tryptophan-based complexes.
Eigenschaften
Molekularformel |
C22H20CuN4O4-2 |
|---|---|
Molekulargewicht |
468.0 g/mol |
IUPAC-Name |
copper;2-azanidyl-3-(1H-indol-3-yl)propanoate |
InChI |
InChI=1S/2C11H11N2O2.Cu/c2*12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10;/h2*1-4,6,9,12-13H,5H2,(H,14,15);/q2*-1;+2/p-2 |
InChI-Schlüssel |
XQKSZAAOLFDXNA-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])[NH-].C1=CC=C2C(=C1)C(=CN2)CC(C(=O)[O-])[NH-].[Cu+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Carboxy(hydroxy)methyl)-4-methylbenzo[d]oxazole](/img/structure/B12891554.png)
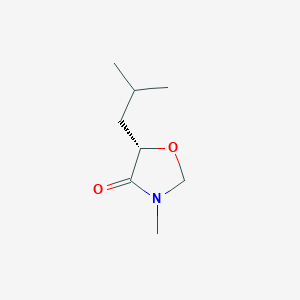
![6-(Aminomethyl)isoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12891560.png)
![2-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12891562.png)

![Benzamide, 4-[[(cyclohexylmethyl)amino]sulfonyl]-N-(2-furanylmethyl)-](/img/structure/B12891591.png)
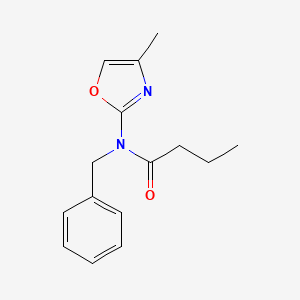

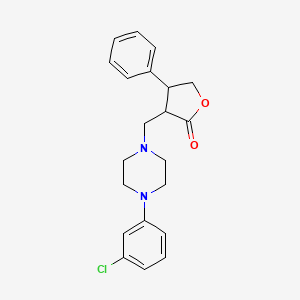
![(1R)-(2'-(Dimethylamino)-5,6,7,8-tetrahydro-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B12891611.png)
